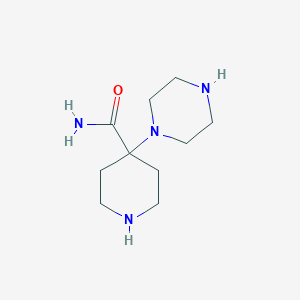
4-(Piperazin-1-YL)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperazin-1-YL)piperidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by the presence of both piperazine and piperidine rings, which are linked through a carboxamide group. This unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-YL)piperidine-4-carboxamide typically involves the reaction of piperazine with piperidine-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under mild to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperazin-1-YL)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
4-(Piperazin-1-YL)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Piperazin-1-YL)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
Pomalidomide-piperazine-piperidine-4-carboxamide hydrochloride: A related compound used in protein degradation research.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another similar compound investigated for its potential as an acetylcholinesterase inhibitor.
Uniqueness
4-(Piperazin-1-YL)piperidine-4-carboxamide is unique due to its dual piperazine and piperidine structure, which allows it to interact with a broader range of biological targets compared to other similar compounds. This versatility makes it a valuable tool in various fields of research.
Propiedades
Fórmula molecular |
C10H20N4O |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
4-piperazin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H20N4O/c11-9(15)10(1-3-12-4-2-10)14-7-5-13-6-8-14/h12-13H,1-8H2,(H2,11,15) |
Clave InChI |
NSCXUHNPKVSQNA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C(=O)N)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13151624.png)


![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)
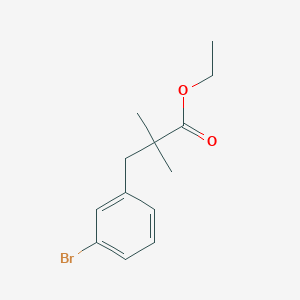
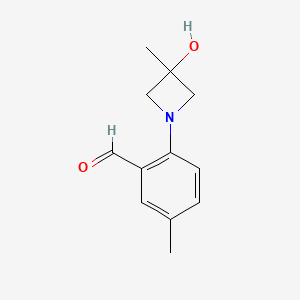

![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)
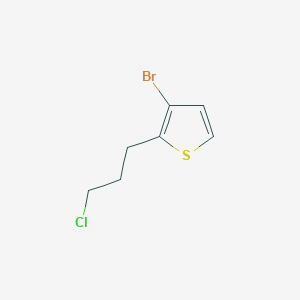

![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
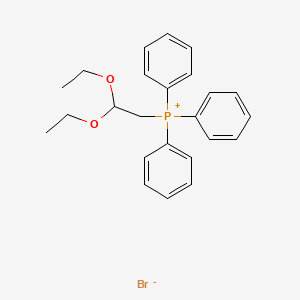
![7-Methylbenzo[b]thiophen-3-amine](/img/structure/B13151696.png)
